molecular formula C19H15N3O2 B6291720 2-N,6-N-diphenylpyridine-2,6-dicarboxamide CAS No. 61414-14-0

2-N,6-N-diphenylpyridine-2,6-dicarboxamide

Cat. No.: B6291720
CAS No.: 61414-14-0
M. Wt: 317.3 g/mol
InChI Key: HKCFKNITTXYNFT-UHFFFAOYSA-N
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Description

2-N,6-N-Diphenylpyridine-2,6-dicarboxamide (CAS 61414-14-0) is a high-purity chemical compound supplied for research use only. This compound belongs to the class of pyridine-2,6-dicarboxamide derivatives, which are exciting research topics in supramolecular and coordination chemistry due to their multiple binding sites and numerous chemical properties . Research Applications & Value The core research value of this compound lies in its versatility. Its structure acts as a chelating ligand for various metal cations (including Cu, Co, Fe, Ni, and Pd), small anions (such as halides, phosphates, and acetates), and even small uncharged molecules like urea . This makes it a valuable scaffold for developing functional materials, sensors, and structural models of proteins . Furthermore, structurally similar pyridine-dicarboxamide derivatives have demonstrated significant potential in biological studies, exhibiting antimicrobial activities against Gram-positive and Gram-negative bacteria, as well as fungi . Other explored research areas include the stabilization of telomeric G-quadruplex DNA, indicating potential in senescence-mediated anticancer research, and significant neuroprotective effects against Aβ peptide- and H₂O₂-induced toxicities in cellular models . Structural Insights X-ray crystallography studies of related compounds reveal conformational flexibility, with molecules able to adopt syn-anti or syn-syn conformations relative to the pyridine nitrogen atom . The molecular structure features a central pyridine ring substituted at the 2 and 6 positions with carboxamide groups, each bearing a phenyl substituent. This product is intended for research and further manufacturing use only, not for direct human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-N,6-N-diphenylpyridine-2,6-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c23-18(20-14-8-3-1-4-9-14)16-12-7-13-17(22-16)19(24)21-15-10-5-2-6-11-15/h1-13H,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCFKNITTXYNFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NC(=CC=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801330032
Record name 2-N,6-N-diphenylpyridine-2,6-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801330032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49827415
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

61414-14-0
Record name 2-N,6-N-diphenylpyridine-2,6-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801330032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization of 2 N,6 N Diphenylpyridine 2,6 Dicarboxamide

Established Synthetic Routes for 2-N,6-N-diphenylpyridine-2,6-dicarboxamide

The preparation of this compound is typically achieved through established organic chemistry reactions that form amide bonds. These methods primarily involve the reaction of a pyridine-2,6-dicarboxylic acid derivative with aniline (B41778).

Direct condensation reactions represent a straightforward approach to synthesizing the target compound. These reactions typically start with pyridine-2,6-dicarboxylic acid (also known as dipicolinic acid). nist.gov This starting material is a stable, commercially available solid. nist.govbldpharm.com The dicarboxylic acid can be activated in various ways to facilitate the amide bond formation with two equivalents of aniline.

However, the more prevalent and efficient method involves the conversion of the carboxylic acid groups into more reactive species, such as acyl chlorides, prior to the reaction with the amine. This circumvents the need for harsh coupling agents and often leads to higher yields and cleaner reactions.

A common and highly effective strategy for synthesizing this compound involves a two-step process. The first step is the conversion of pyridine-2,6-dicarboxylic acid into its more reactive diacyl chloride derivative, pyridine-2,6-dicarbonyl dichloride. nih.govmdpi.com This transformation is typically accomplished using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF). nih.govmdpi.com

Step 1: Formation of Pyridine-2,6-dicarbonyl dichloride Pyridine-2,6-dicarboxylic acid is treated with an excess of a chlorinating agent. The reaction converts the two carboxylic acid functional groups into acyl chloride groups, which are much more susceptible to nucleophilic attack.

Step 2: Condensation with Aniline The resulting pyridine-2,6-dicarbonyl dichloride is then reacted with two equivalents of aniline in a suitable solvent, such as dichloromethane (B109758) (DCM) or a mixture of DCM and tetrahydrofuran (B95107) (THF). nih.govmdpi.com This reaction is a simple condensation where the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This process occurs twice to form the final diamide (B1670390) product. To neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, a non-nucleophilic base like triethylamine (B128534) (Et₃N) is typically added. nih.govmdpi.com The addition of the base prevents the protonation of the aniline, which would render it non-nucleophilic, and drives the reaction to completion. researchgate.net

A general reaction scheme is presented below:

Starting Material: Pyridine-2,6-dicarboxylic acid

Intermediate: Pyridine-2,6-dicarbonyl dichloride

Reagents: 1. Oxalyl chloride or Thionyl chloride; 2. Aniline, Triethylamine

Product: this compound

This multi-step approach is widely adopted due to its reliability and the high purity of the resulting product. nih.govmdpi.comgoogle.com

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, base, temperature, and reaction time.

ParameterConditionRationale
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), TolueneInert solvents that dissolve the reactants and do not participate in the reaction are preferred. Toluene can be used in the initial conversion to the dihalide. google.comgoogle.com
Base Triethylamine (Et₃N)A non-nucleophilic base is used to scavenge the HCl produced during the acylation step, preventing the formation of aniline hydrochloride salt and driving the equilibrium towards the product. nih.govmdpi.com In some cases, an excess of the reacting amine can serve as the base. mdpi.com
Temperature 0 °C to Room TemperatureThe addition of the amine to the acyl chloride is often performed at 0 °C to control the exothermic reaction, followed by stirring at room temperature for an extended period (e.g., 24 hours) to ensure the reaction goes to completion. nih.govmdpi.com
Purification Chromatography, RecrystallizationColumn chromatography is often used to purify the crude product, followed by recrystallization to obtain high-purity crystals. mdpi.com

Yields for this type of synthesis can be quite high, with some reported syntheses of similar dicarboxamides achieving yields of up to 97% under optimized conditions. google.com

Synthesis of Substituted this compound Analogs

The synthesis of substituted analogs of this compound allows for the fine-tuning of the molecule's properties. Substituents can be introduced on the pyridine (B92270) ring or on the peripheral phenyl groups.

Substitution on the Phenyl Rings: This is the most straightforward approach to creating analogs. Instead of aniline, a substituted aniline (e.g., 4-nitroaniline, aminopyridines) is used in the condensation reaction with pyridine-2,6-dicarbonyl dichloride. nih.govmdpi.com This method allows for the introduction of a wide variety of functional groups onto the phenyl rings.

Substitution on the Pyridine Ring: Introducing substituents onto the 4-position of the pyridine ring requires the use of a substituted pyridine-2,6-dicarboxylic acid as the starting material. google.com These starting materials can be synthesized through various methods, such as the reaction of 3,4-dihydro-2H-pyran derivatives with ammonium (B1175870) acetate (B1210297). google.com Once the substituted dicarboxylic acid is obtained, it can be converted to its diacyl chloride and reacted with aniline as previously described.

Advanced Methods for Derivatization: Modern cross-coupling reactions, such as the Suzuki coupling, have been employed to synthesize substituted pyridine derivatives. mdpi.comnih.govnih.gov For example, a di-halogenated pyridine scaffold can be reacted with various boronic acids to introduce phenyl or other aryl groups. While often used to create C-C bonds directly on the pyridine ring, these methodologies highlight the versatility of synthetic strategies available for creating complex pyridine-based structures. mdpi.comnih.gov

Preparation of Crystalline Forms for Structural Elucidation

Obtaining high-quality single crystals is essential for determining the precise three-dimensional structure of this compound and its analogs through X-ray crystallography. nih.govmemtein.com This structural information reveals details about bond lengths, bond angles, and intermolecular interactions. nih.govredalyc.org

The most common method for growing single crystals of these compounds is slow evaporation. nih.govnih.gov A saturated solution of the purified compound is prepared in a suitable solvent or solvent system, and the solvent is allowed to evaporate slowly at room temperature. nih.gov The choice of solvent is critical and is often determined empirically.

Common Crystallization Solvents and Techniques:

Solvent SystemTechniqueCompound Type
Ethyl AcetateSlow EvaporationPyridine-2,6-dicarboxamides nih.govmdpi.com
Acetonitrile (B52724)Slow EvaporationN,N'-Diethyl-N,N'-diphenylpyridine-2,6-dicarboxamide nih.govresearchgate.net
DichloromethaneSlow EvaporationPyridine-2,6-dicarboxamides nih.govmdpi.com
Various (including water)Slow EvaporationSome dicarboxamides crystallize only in the presence of water, forming solvate crystals. nih.gov

Advanced Structural and Spectroscopic Characterization of 2 N,6 N Diphenylpyridine 2,6 Dicarboxamide

Single-Crystal X-ray Diffraction Analysis of 2-N,6-N-diphenylpyridine-2,6-dicarboxamide and Derivatives

Single-crystal X-ray diffraction (SCXRD) is a powerful technique that determines the precise location of atoms in a crystal, providing definitive information on molecular structure, bond lengths, bond angles, and intermolecular interactions. mdpi.com For pyridine-2,6-dicarboxamide derivatives, SCXRD studies are crucial for understanding their conformational properties and how they arrange themselves in the solid state. nih.govnih.gov

Molecular Conformation Analysis: Syn-Anti and Syn-Syn Isomerism

The conformation of pyridine-2,6-dicarboxamide derivatives is largely defined by the orientation of the two amide groups relative to the nitrogen atom of the central pyridine (B92270) ring. The rotation around the C(pyridine)–C(amide) bonds allows for different isomers, primarily the syn and anti conformations. A syn conformation describes the arrangement where the amide's N-H or N-R group and the pyridine nitrogen are on the same side of the C-C bond, while in an anti conformation, they are on opposite sides.

This leads to two primary isomers for symmetrically substituted derivatives:

Syn-Syn Isomer: Both amide groups are in a syn orientation relative to the pyridine nitrogen.

Syn-Anti Isomer: One amide group is in a syn orientation, and the other is in an anti orientation.

In a study of a closely related derivative, N,N'-Diethyl-N,N'-diphenyl-pyridine-2,6-dicarboxamide, single-crystal X-ray analysis revealed that the molecule adopts a syn-anti conformation in the solid state. nih.gov In this arrangement, one amide nitrogen atom is positioned syn with respect to the pyridine nitrogen, while the second amide nitrogen is in an anti position. nih.gov The exploitation of multiple binding sites and the conformational rigidity of the pyridine-2,6-dicarboxamide scaffold are key to its application in designing various functional materials. nih.gov The V-shaped conformation enforced by the pyridine dicarboxamide core is often crucial for its function in supramolecular chemistry. nih.gov

Conformational Deviations from Planarity and Torsion Angle Studies

While the pyridine ring itself is planar, the amide and phenyl substituents can rotate out of this plane due to steric hindrance and electronic effects. researchgate.net These deviations from planarity are quantified by torsion angles. For pyridine dicarboxamide derivatives, molecular geometry analysis often reveals significant conformational differences related to the planarity of the carboxamide groups attached to the central ring. nih.gov

Based on the dihedral angles, three main types of conformations can be observed: planar, semi-skew, and skew. nih.gov In the case of N,N'-Diethyl-N,N'-diphenyl-pyridine-2,6-dicarboxamide, minor conformational differences were observed between two independent molecules in the asymmetric unit, highlighted by their N(pyridine)-C-C-N(amide) torsion angles. nih.gov

Table 1. Selected Torsion Angles in N,N'-Diethyl-N,N'-diphenyl-pyridine-2,6-dicarboxamide. nih.gov
Molecule in Asymmetric UnitTorsion AngleValue (°)
Molecule 1N(pyridine)−C−C−N(amide) 1-44.9 (3)
N(pyridine)−C−C−N(amide) 2136.0 (2)
Molecule 2N(pyridine)−C−C−N(amide) 143.5 (3)
N(pyridine)−C−C−N(amide) 2-131.1 (2)

These values indicate a significant twist of the amide groups relative to the pyridine ring, a common feature in sterically crowded molecules. researchgate.net

Crystal Packing and Lattice Energy Determinations

Crystal packing describes the arrangement of molecules in a crystal lattice, which is governed by intermolecular interactions. nih.gov The goal of this arrangement is to achieve a minimum lattice energy, which is the sum of all intermolecular forces, thereby maximizing electrostatic attractions and minimizing repulsions. muni.cz For pyridine-2,6-dicarboxamide derivatives, the primary interactions driving crystal packing are intermolecular hydrogen bonds. nih.gov

In the crystal structure of N,N'-Diethyl-N,N'-diphenyl-pyridine-2,6-dicarboxamide, molecules are linked by weak C-H···O hydrogen bonds, which collectively form a three-dimensional supramolecular network. nih.gov In other related dicarboxamides, π-stacking interactions are also observed, often with molecules packed into nearly perpendicular stacks. nih.gov However, in some crystal lattices, molecules may adopt a crosswise orientation that prevents π-stacking. nih.gov The analysis of intermolecular contacts can be visualized and quantified using Hirshfeld surface analysis, which maps close interatomic contacts onto a molecular surface. nih.govmdpi.com The calculation of lattice energy for different possible packing arrangements can help predict the most stable crystalline form. ucl.ac.uk

Solution-State Spectroscopic Investigations

Spectroscopic methods are essential for confirming molecular structure and studying dynamic processes in solution, providing complementary information to solid-state diffraction studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isomerization Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules. chapman.edu For compounds like this compound, ¹H and ¹³C NMR spectra are used to confirm the successful synthesis and verify the presence of all structural components. nih.govnih.govdoaj.org

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the pyridine and phenyl rings. The chemical shifts and coupling patterns of the pyridine protons would confirm the 2,6-substitution pattern. The amide N-H proton would likely appear as a broad singlet, with its chemical shift potentially being sensitive to solvent and concentration.

¹³C NMR: The carbon NMR spectrum would provide evidence for all unique carbon atoms, including the carbonyl carbons of the amide groups and the distinct carbons of the pyridine and phenyl rings.

Beyond simple structural confirmation, advanced 2D NMR techniques can provide detailed information about conformational dynamics. epa.gov For this compound, the syn-anti isomerization in solution could be studied using 2D exchange spectroscopy (EXSY) or temperature-dependent NMR. These methods can detect the exchange between different conformational states and allow for the determination of the energy barriers to rotation around the C(pyridine)–C(amide) bonds.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups within a molecule. jascoinc.com The spectra arise from the absorption (IR) or scattering (Raman) of light that corresponds to the vibrational frequencies of specific bonds or groups of atoms. For this compound, these techniques can confirm the presence of the key amide and aromatic functionalities.

Key expected vibrational modes include:

Amide A (N-H Stretch): A prominent band typically appears in the region of 3400-3200 cm⁻¹. Its position can indicate the extent of hydrogen bonding.

Amide I (C=O Stretch): This is usually a very strong and sharp band in the IR spectrum, found around 1700-1630 cm⁻¹. It is one of the most characteristic bands for amides.

Amide II (N-H Bend and C-N Stretch): This band appears in the 1620-1520 cm⁻¹ region and involves a combination of N-H bending and C-N stretching vibrations.

Aromatic Vibrations: Multiple bands corresponding to C=C and C=N stretching vibrations within the pyridine and phenyl rings are expected in the 1600-1400 cm⁻¹ region. C-H stretching vibrations from the aromatic rings appear above 3000 cm⁻¹.

Table 2. Expected Characteristic Vibrational Frequencies for this compound.
Vibrational ModeFunctional GroupApproximate Wavenumber (cm⁻¹)Expected Intensity (IR)
N-H Stretch (Amide A)R-(C=O)-NH-R'3400 - 3200Medium-Strong
Aromatic C-H StretchAr-H3100 - 3000Medium-Weak
C=O Stretch (Amide I)R-(C=O)-NH-R'1700 - 1630Strong
N-H Bend (Amide II)R-(C=O)-NH-R'1620 - 1520Medium-Strong
Aromatic C=C/C=N StretchPyridine, Phenyl1600 - 1400Variable

These spectroscopic signatures provide a comprehensive fingerprint of the molecule, confirming its functional group composition and offering insights into its intermolecular interactions. researchgate.net

Mass Spectrometry Techniques (ESI-MS, HR ESI-MS) for Molecular Identity and Complex Stoichiometry

No specific Electrospray Ionization Mass Spectrometry (ESI-MS) or High-Resolution ESI-MS data for this compound was found in the available literature. This information is crucial for confirming the molecular weight and elemental composition of the compound and for analyzing the stoichiometry of any potential complexes it may form.

Electronic and Photophysical Characterization

Detailed electronic and photophysical characterization data for this compound is not present in the surveyed research. Such studies are essential for understanding the light-absorbing and emitting properties of the molecule.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Specific UV-Vis absorption spectra, including details on maximum absorption wavelengths (λmax) and molar absorptivity coefficients in various solvents for this compound, were not located in the searched literature.

Fluorescence and Emission Spectroscopy: Photophysical Properties and Intramolecular Charge Transfer (ICT)

There is no available data on the fluorescence or emission properties of this compound. Information regarding its quantum yield, fluorescence lifetime, Stokes shift, and potential for Intramolecular Charge Transfer (ICT) is absent from the available research.

Electrochemical Analysis: Cyclic Voltammetry and Determination of HOMO/LUMO Energy Levels

No studies detailing the electrochemical behavior of this compound using cyclic voltammetry were found. Consequently, experimental values for its oxidation and reduction potentials, as well as the calculated energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are not available.

Coordination Chemistry and Metal Complexation of 2 N,6 N Diphenylpyridine 2,6 Dicarboxamide

Ligand Design Principles and Donor Atom Characteristics of 2-N,6-N-diphenylpyridine-2,6-dicarboxamide

The design of this compound is centered around the robust pyridine-2,6-dicarboxamide core, a fragment well-regarded for its significant role in coordination chemistry. rsc.org This scaffold provides multiple binding sites, making it an excellent candidate for forming stable metal complexes. nih.gov The primary donor atoms are the central pyridine (B92270) nitrogen and the two flanking atoms from the amide groups.

Coordination with metal ions can occur in two primary modes. The first is a neutral N,N,N-tridentate mode, involving the pyridine nitrogen and the two amide nitrogen atoms. The second is an O,N,O-tridentate mode, where the metal ion binds to the pyridine nitrogen and the two carbonyl oxygen atoms of the amide groups. The specific mode of coordination is influenced by several factors, including the nature of the metal ion, the solvent system, and the steric and electronic effects of the substituents on the amide nitrogens.

In this compound, the phenyl groups attached to the amide nitrogens introduce significant steric bulk. This can influence the conformational preference of the ligand, such as adopting a syn-syn or syn-anti conformation, which in turn affects its interaction with metal centers. nih.gov For instance, the crystal structure of N,N'-diphenylpyridine-2,6-dicarboxamide reveals a syn-syn conformation. nih.gov The interplay between the rigid pyridine backbone and the flexible, bulky side arms is a key principle in its design, allowing for the creation of specific coordination pockets for targeted metal ions.

Table 1: Donor Atom Characteristics of this compound

Feature Description Potential Donor Atoms
Core Scaffold Pyridine-2,6-dicarboxamide Pyridine Nitrogen, Amide Nitrogens, Amide Oxygens
Primary Coordination Site Pyridine Nitrogen A strong heterocyclic N-donor
Secondary Coordination Sites Amide Groups Can coordinate via Nitrogen (N) or Oxygen (O)
Potential Denticity Tridentate Typically coordinates to a single metal center via three atoms

| Substituent Influence | N-phenyl groups | Affects steric hindrance, solubility, and electronic properties |

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives is typically achieved through a direct reaction between the ligand and a suitable metal salt in an appropriate solvent. nih.govresearchgate.net The ligand itself is generally synthesized via a condensation reaction between pyridine-2,6-dicarbonyl dichloride and two equivalents of aniline (B41778). mdpi.com Characterization of the resulting complexes relies on a suite of analytical techniques, including elemental analysis, FT-IR and UV-Vis spectroscopy, NMR, and single-crystal X-ray diffraction to elucidate the precise structure and bonding. nih.govresearchgate.net

Complexation with Transition Metals (e.g., Co(II), Ni(II), Cu(II), Fe(II), Fe(III), Pd(II), Ag(I))

The pyridine-2,6-dicarboxamide framework is a well-established chelating agent for a wide array of transition metals, including cobalt, nickel, copper, iron, and palladium. nih.gov Studies on related ligands provide insight into the expected behavior of the diphenyl derivative.

Mononuclear complexes of the type M(L)Cl₂, where L is a derivative of pyridine-2,6-dicarboxylic acid, have been synthesized for Mn(II), Fe(II), Co(II), Ni(II), and Cu(II). researchgate.net In these cases, the ligand was found to be bidentate, coordinating through the carboxylate oxygens. researchgate.net For the dicarboxamide ligands, tridentate coordination is more common.

General synthesis procedures for pyridine complexes with Ni(II), Cu(I), and Ag(I) involve refluxing the ligand with the corresponding metal halide salt (e.g., NiCl₂·6H₂O, CuCl, or AgNO₃) in a solvent like ethanol. jscimedcentral.com

Complexes of cadmium(II) and silver(I) have been synthesized with the related polydentate N-ligand 2,4,6-tris-(2-pyridyl)-1,3,5-triazine (TPT). nih.gov The silver(I) complexes, in particular, demonstrated diverse nuclearities and coordination geometries. nih.gov

Table 2: Examples of Synthesized Transition Metal Complexes with Related Pyridine-Dicarboxamide/Dicarboxylate Ligands

Metal Ion Ligand (L) Complex Formula Reference
Mn(II), Fe(II), Co(II), Ni(II), Cu(II) N,N-diethylpiperazinyl,2,6-pyridinedicarboxylate M(L)Cl₂ researchgate.net
Ni(II) Pyridine [Ni(Py)₄]Cl₂ jscimedcentral.com
Cu(I) Pyridine [Cu(Py)₄]Cl jscimedcentral.com
Ag(I) Pyridine [Ag(Py)₂]NO₃ jscimedcentral.com

Complexation with Lanthanides and Heavy Metals (e.g., La(III), Cd(II), Mn(II), Hg(II), Pb(II))

The coordination chemistry of this compound extends to heavier and softer metal ions. The combination of a hard pyridine nitrogen donor and variable amide donors allows for complexation with a range of metals, including lanthanides and heavy main-group elements.

Studies on pyridine-containing macrocycles show the formation of stable 1:1 complexes with heavy metal ions like Pb(II), Cd(II), and Hg(II). nih.gov For example, a pyridine-based macrocycle (L1) forms a [Pb(L1)(ClO₄)₂] complex where the lead ion is hepta-coordinated. nih.gov The coordination numbers for Cd(II) are commonly four, five, or six due to its size. nih.gov

Complexes of Mn(II) with hydrazone derivatives of 2,6-diacetylpyridine (B75352) have been shown to stabilize uncommon high coordination numbers, such as seven and eight. rsc.org Similarly, coordination polymers involving Cd(II) and Mn(II) have been formed using pyridine-2,4,6-tricarboxylic acid, highlighting the versatility of the pyridine carboxylate framework. rsc.org

Lanthanide(III) ions are also effectively complexed by this class of ligands. Studies with the parent pyridine-2,6-dicarboxylate (B1240393) show that it readily forms complexes in aqueous solution. researchgate.net The synthesis of lanthanide complexes, such as those with Dy(III), often occurs under hydrothermal conditions. rsc.org

Coordination Modes and Geometry of Metal-2-N,6-N-diphenylpyridine-2,6-dicarboxamide Complexes

The structural diversity of complexes formed by this compound is a direct result of its flexible coordination modes and the electronic preferences of the metal center.

Tridentate and Pincer Ligand Behavior

The most characteristic coordination mode for pyridine-2,6-dicarboxamide scaffolds is as a meridional tridentate, or "pincer," ligand. rsc.org In this arrangement, the ligand wraps around the metal ion, with the central pyridine nitrogen and the two flanking donor atoms from the amide groups binding in the same plane. This creates two stable, five-membered chelate rings, a configuration that significantly enhances the thermodynamic stability of the resulting complex. This pincer-like grip is fundamental to the ligand's ability to form well-defined and robust coordination compounds.

Octahedral, Square Planar, and Other Geometries

The final geometry of the metal complex is determined by the metal's preferred coordination number and the stoichiometry of the complex.

Octahedral Geometry: When two tridentate this compound ligands coordinate to a single metal center, a six-coordinate complex with a distorted octahedral geometry is typically formed ([M(L)₂]). Alternatively, one pincer ligand can combine with three monodentate ligands (like water, halides, or solvent molecules) to complete an octahedral coordination sphere ([M(L)X₃]). This is one of the most common geometries for transition metal complexes. researchgate.net

Square Planar Geometry: This geometry is prevalent for four-coordinate complexes of d⁸ metal ions such as Pd(II) and Pt(II). While less common for a tridentate ligand, a square planar environment can be achieved if the ligand coordinates in a bidentate fashion or if one coordination site of the metal remains unoccupied.

Other Geometries: A variety of other geometries are possible depending on the specific metal and ligand system. For instance, with larger ions like Pb(II), higher coordination numbers leading to geometries like hepta-coordinate can be observed. nih.gov Silver(I) complexes can adopt trigonal bipyramidal geometries. nih.gov Furthermore, Mn(II) has been found in both hepta-coordinate and eight-coordinate (dodecahedral) environments with related pyridine-based Schiff base ligands. rsc.org

Table 3: Observed Geometries in Complexes with Related Pyridine-Based Ligands

Metal Ion Ligand Coordination Number Geometry Reference
Pb(II) 2,8-Dithia-5-aza-2,6-pyridinophane 7 Hepta-coordinate nih.gov
Ag(I) 2,4,6-tris-(2-pyridyl)-1,3,5-triazine (TPT) 5 Distorted Trigonal Bipyramidal nih.gov
Mn(II) Mono-Schiff base of 2,6-diacetylpyridine 8 Dodecahedral rsc.org
Mn(II) Bis-Schiff base of 2,6-diacetylpyridine 7 Hepta-coordinate rsc.org

Factors Influencing Complex Stability and Ligand Field Effects

The stability of metal complexes with this compound is governed by a combination of factors inherent to both the metal ion and the ligand itself. These factors dictate the thermodynamic favorability of complex formation and the nature of the resulting coordination environment.

Nature of the Metal Ion: The charge and size of the central metal ion are primary determinants of complex stability. researchgate.net Generally, metal ions with a higher charge-to-size ratio form more stable complexes due to stronger electrostatic interactions with the ligand. researchgate.net For instance, trivalent cations will typically form more stable complexes than divalent cations of similar ionic radii. The inherent electronic configuration of the metal ion also plays a crucial role, as described by Ligand Field Theory (LFT). wikipedia.org

Ligand Field Effects: this compound acts as a multidentate ligand, coordinating to a metal center through the pyridine nitrogen and the amide oxygen or nitrogen atoms. The interaction between the ligand's donor atoms and the metal's d-orbitals leads to the splitting of these orbitals into different energy levels, a phenomenon central to LFT. wikipedia.orgresearchgate.net The magnitude of this splitting, denoted as Δ (the ligand field splitting parameter), is influenced by the ligand's ability to donate sigma-electrons and accept pi-electrons.

The pyridine nitrogen and amide groups of this compound contribute to a specific ligand field strength. The electronic spectra of these complexes, which show absorptions corresponding to d-d transitions, can be used to determine the value of Δ. kyoto-u.ac.jp This parameter is critical in predicting the magnetic properties of the complex, determining whether it will be high-spin or low-spin. researchgate.net For octahedral complexes, a large Δ value, indicative of a "strong-field" ligand, will favor a low-spin configuration where electrons pair up in the lower energy d-orbitals. Conversely, a small Δ, from a "weak-field" ligand, results in a high-spin configuration.

While specific stability constants for this compound are not widely reported, studies on structurally related pyridine-2,6-dicarboxamide derivatives provide valuable insights. For example, a study on a derivative bearing propeller-like tris(2-pyridyl)amine pendant residues reported the stability constants for its complexes with various divalent metal cations in acetonitrile (B52724). nih.gov The observed stability order and the magnitude of the stability constants are influenced by both the electronic nature of the metal ion and the steric constraints imposed by the bulky ligand.

Table 1: Stability Constants of a Modified Pyridine-2,6-dicarboxamide Ligand with Divalent Metal Cations in Acetonitrile

Data from a study on a pyridine-2,6-dicarboxamide derivative with tris(2-pyridyl)amine pendant groups. nih.gov

Metal Cationlog K (in Acetonitrile)Complex Stoichiometry (Ligand:Metal)
Pb²⁺9.8 ± 0.31:2
Zn²⁺7.1 ± 0.31:1
Ni²⁺6.4 ± 0.41:1
Cu²⁺6.0 ± 0.11:1

Structural Features of Metal-2-N,6-N-diphenylpyridine-2,6-dicarboxamide Polymer Ligand Environments

The rigid central pyridine-dicarboxamide core combined with the rotatable N-phenyl groups allows this compound to act as a versatile building block in the construction of coordination polymers. These are extended structures where metal ions are linked by the organic ligand to form one-, two-, or three-dimensional networks. nih.gov The resulting structures are highly dependent on the coordination preferences of the metal ion, the presence of counter-ions and solvent molecules, and the reaction conditions.

The ligand can adopt various conformations, which in turn influences the dimensionality and topology of the resulting polymer. The phenyl groups can be oriented syn or anti with respect to the pyridine nitrogen, leading to different spatial arrangements of the coordination sites. This conformational flexibility, coupled with the potential for hydrogen bonding and π-π stacking interactions involving the aromatic rings, plays a significant role in the crystal engineering of these materials. rsc.org

A notable example of a discrete, yet polymeric in a supramolecular sense, structure is the hexameric palladium complex, [Pd₆(L)₆], where L is N,N'-diphenyl-2,6-pyridinedicarboxamide. This 'palladawheel' structure showcases the ability of the ligand to facilitate the self-assembly of complex, well-defined architectures.

In extended coordination polymers, the this compound ligand can bridge multiple metal centers. The coordination environment around the metal ion is typically completed by other ligands, such as solvent molecules or counter-anions. The dimensionality of these polymers can range from simple 1D chains to more complex 2D sheets and 3D frameworks. The structural features of these polymeric environments are often characterized by techniques such as single-crystal X-ray diffraction.

While extensive research has been conducted on coordination polymers formed with the parent pyridine-2,6-dicarboxylic acid, the specific structural chemistry of polymers involving the N,N'-diphenyl derivative is a more specialized field. However, by analogy, it is expected that this ligand can form a variety of network structures, with the bulky phenyl groups influencing the packing and porosity of the resulting materials.

Table 2: Compound Names Mentioned in the Article

Abbreviation/Common NameSystematic Name
This compoundN,N'-diphenylpyridine-2,6-dicarboxamide
Pyridine-2,6-dicarboxylic acidPyridine-2,6-dicarboxylic acid
tris(2-pyridyl)amineN,N-di(pyridin-2-yl)pyridin-2-amine

Supramolecular Chemistry and Non Covalent Interactions of 2 N,6 N Diphenylpyridine 2,6 Dicarboxamide

Hydrogen Bonding Networks in 2-N,6-N-diphenylpyridine-2,6-dicarboxamide Derivatives

Hydrogen bonds are the primary drivers in the assembly of pyridine-2,6-dicarboxamide derivatives, dictating both the conformation of individual molecules and their packing in the solid state. The interplay between different types of hydrogen bonds leads to robust and predictable structural motifs.

The crystal structures of pyridine-2,6-dicarboxamide derivatives are characterized by extensive networks of hydrogen bonds. nih.gov Both classical N-H⋯O and weaker C-H⋯O interactions are crucial in stabilizing the resulting assemblies. rsc.org

Intramolecular hydrogen bonds between the amide N-H groups and the pyridine (B92270) nitrogen atom are a key feature, enforcing a V-shaped, planar conformation of the core structure. nih.gov This pre-organization is vital for its function as a chelating agent and a building block in larger assemblies.

In the solid state, intermolecular N-H⋯O hydrogen bonds link adjacent molecules, often forming chains or tapes. For instance, in the crystal structure of a hydrated pyridine-2,6-dicarboxamide derivative, water molecules can act as bridges, connecting molecules through Wat_O4···O2 hydrogen bonds with a distance of 2.826(1) Å. mdpi.com Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular interactions, reveals the prevalence of these contacts in the crystal packing of various dicarboxamide derivatives. mdpi.comnih.gov

The table below summarizes the distribution of key intermolecular contacts for a representative pyridine-dicarboxamide derivative, calculated from Hirshfeld surface analysis, illustrating the significance of hydrogen bonding.

Intermolecular Contact TypeContribution to Hirshfeld Surface
H···H45.7%
C···H / H···C18.2%
O···H / H···O15.5%
N···H / H···N4.3%
C···C4.9%
Data derived from Hirshfeld analysis of a representative pyridine-2,6-dicarboxamide derivative. mdpi.com

Self-Assembly Processes and Architectures

The predictable interaction patterns of this compound and its analogues make them ideal candidates for programmed self-assembly into discrete, high-order structures, particularly through coordination with metal ions.

The final architecture of a self-assembled system can be controlled through several strategies. The coordination geometry of the chosen metal ion is a primary determinant; for example, transition metals with a square planar preference can direct the formation of specific cyclic structures. nih.gov The nature of the ligand itself is also crucial. Modifying the peripheral groups on the phenyl rings can introduce steric hindrance or additional interaction sites, influencing the assembly's outcome. Furthermore, reaction conditions such as solvent, temperature, and the presence of ancillary ligands can be tuned to favor the formation of a desired oligomer size or isomer, guiding the system to a thermodynamic minimum. researchgate.net In some related systems, such as pyridine-2,6-diimine macrocycles, the concentration of acid has been shown to be a critical factor in controlling the assembly into higher-order structures like nanotubes, demonstrating that external stimuli can be a powerful control element. northwestern.edu

A striking example of self-assembly using pyridine-dicarboxamide ligands is the formation of large, ring-shaped metallocycles. The synthesis of N²,N⁶-diphenylpyridine-2,6-dicarboxamide (H₂L3) has been documented as a precursor for these structures. rsc.org When this ligand is reacted with a suitable metal salt, such as copper(II) acetate (B1210297), it can lead to the formation of a hexameric metallocycle. rsc.org In these "wheel-like" structures, six metal ions are bridged by six dicarboxamide ligands, which adopt a specific conformation to facilitate the cyclic arrangement.

Similarly, related ligands have been used to construct large, hexameric magnesium 4-pyridyl ring systems. researchgate.netnih.gov In these cases, the (Ar-nacnac)Mg units act as nodes connected by linear linkers, forming a large, cyclohexane-like ring structure. nih.gov This process highlights how the combination of a sterically demanding ancillary ligand and a rigid bridging unit can drive the formation of a preferred, large ring size through self-assembly. researchgate.net The general principle involves balancing electronic effects and coordination geometry to favor a specific cyclic structure over a polymeric chain. rsc.org

The table below details the synthesis of the parent ligand used in the formation of such hexameric structures.

ReagentsSolventConditionsProductYield
Pyridine-2,6-dicarbonyl dichloride, Aniline (B41778)Acetonitrile (B52724) (dry)Heat to 88 °C for 2 hoursN²,N⁶-diphenylpyridine-2,6-dicarboxamide (H₂L3)92%
Data derived from the synthesis of a precursor ligand for metallocycle formation. rsc.org

Host-Guest Chemistry and Molecular Recognition

The rigid and pre-organized structure of the this compound scaffold makes it an excellent candidate for applications in host-guest chemistry. The convergent amide N-H groups and the pyridine ring's electronic properties create a well-defined binding cavity suitable for recognizing and binding various guest molecules, particularly anions and, with appropriate functionalization, neutral molecules like sugars.

Anion Recognition by this compound Scaffolds

The pyridine-2,6-dicarboxamide framework is a versatile platform for the design of anion receptors. nih.gov The amide N-H protons within the binding cleft are sufficiently acidic to form strong hydrogen bonds with anionic guest species. This interaction is often enhanced by the electrostatic environment of the receptor.

Dicationic derivatives of N,N'-bis(pyridyl)pyridine-2,6-dicarboxamide have demonstrated strong binding affinities for anions in acetonitrile, with association constants (log K) ranging from 3.5 to 6.5. nih.gov These receptors show a pronounced selectivity for the chloride anion (Cl⁻). nih.gov The high affinity and selectivity are attributed to the receptor's rigid, pre-organized structure, the high acidity of the NH and CH groups, and electrostatic charge effects. nih.govunison.mx

Crystal structures of these dicationic receptors reveal that the amide NH and pyridinium (B92312) ortho-CH groups are directed into the receptor cleft, forming a cavity with a radius of approximately 2.35 Å, which is an optimal size for the inclusion of a chloride anion. nih.govunison.mx The binding of the anion to these protons has been confirmed through X-ray crystallography of a mixed triflate/chloride salt and by ¹H NMR titrations. nih.govunison.mx

In some derivatives, the introduction of boronic acid fragments creates a bifunctional receptor capable of anion discrimination. For instance, a 2,6-pyridinedicarboxamide (B1202270) derivative featuring arylboronic acid groups was studied for its anion binding capabilities in DMSO-d₆ using ¹H NMR titrations. researchgate.net This study revealed that the acetate anion binds exclusively to the OH groups of the boronic acid fragments, leaving the signals of the amide NH protons unaffected. researchgate.net In contrast, the chloride anion induced a significant downfield shift in the signals of the amide NH protons, with only minor shifts in the OH group signals. researchgate.net This differential interaction highlights the potential of these scaffolds for anion discrimination based on the preferred binding site rather than solely on the anion's basicity. researchgate.net

Table 1: Anion Binding Properties of a 2,6-Pyridinedicarboxamide bis-Boronic Acid Derivative

AnionBinding SiteObserved ¹H NMR Shift
AcetateBoronic acid OH groupsNo significant shift of amide NH protons
ChlorideAmide NH groupsLarge downfield shift of amide NH protons

Sugar Recognition by Derivatized this compound Systems

The functionalization of the this compound scaffold with boronic acid groups extends its molecular recognition capabilities to neutral guest molecules, specifically sugars. Boronic acids are known to form reversible covalent bonds with diols, a structural motif present in saccharides.

Research has demonstrated that 2,6-pyridinedicarboxamide derivatives containing arylboronic acid fragments can act as effective receptors for sugars. researchgate.net The acid-base and sugar binding properties of these receptors have been investigated through potentiometric titrations in a 50% aqueous DMSO solution. researchgate.net

The titration of one such receptor alone showed a single wave, indicating the deprotonation of the two boronic acid groups with similar pKa values. researchgate.net However, the addition of sugars like glucose or fructose (B13574) resulted in a significant downward shift of the titration curves to lower pH values. researchgate.net This shift confirms the formation of anionic tetrahedral hydroxo-complexes between the boronic acid moieties and the sugar molecules. researchgate.net

Further studies involving the spectrophotometric analysis of the binding of alizarin (B75676) red S indicator have led to the development of a highly sensitive detection method for fructose through an indicator displacement assay. researchgate.net

Table 2: Stability Constants for Complexation of a 2,6-Pyridinedicarboxamide bis-Boronic Acid Receptor with Sugars

SugarStability Constant (log β)
GlucoseData not available in specified format
FructoseData not available in specified format

Theoretical and Computational Investigations on 2 N,6 N Diphenylpyridine 2,6 Dicarboxamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. electrochemsci.orgnih.gov For 2-N,6-N-diphenylpyridine-2,6-dicarboxamide and its derivatives, DFT calculations provide a fundamental understanding of their conformational preferences and electronic behavior.

Prediction of Ground-State Geometries and Electronic Structures

The ground-state geometry of this compound has been a subject of interest, particularly in comparison to its analogues. X-ray crystallography studies have been pivotal in determining the solid-state conformation of these molecules.

A key structural feature of pyridine-2,6-dicarboxamides is the relative orientation of the two amide groups with respect to the pyridine (B92270) nitrogen atom. This can result in a syn-syn conformation, where both amide N-H groups are oriented towards the pyridine nitrogen, or a syn-anti conformation, where one is oriented towards the pyridine nitrogen and the other away from it.

According to a study by Malone et al. (1997), referenced in later works, This compound adopts a syn-syn conformation in the crystalline state. nih.gov This is in contrast to the closely related compound, N,N'-diethyl-N,N'-diphenylpyridine-2,6-dicarboxamide, which exhibits a syn-anti conformation. nih.govnih.gov This conformational preference in the diphenyl derivative is often attributed to the formation of intramolecular hydrogen bonds of the N-H···Npyridine type, which stabilizes the syn-syn arrangement. researchgate.net

DFT calculations are instrumental in optimizing the geometry of such molecules, providing insights into bond lengths, bond angles, and dihedral angles that are in close agreement with experimental data. researchgate.net For instance, studies on similar pyridine dicarboxamide derivatives have successfully used DFT methods, such as B3LYP with a 6-311G(d,p) basis set, to obtain optimized structures that are consistent with X-ray diffraction data. electrochemsci.org These calculations can also elucidate the electronic structure, including the distribution of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity. electrochemsci.org

Table 1: Conformational Comparison of 2,6-pyridinedicarboxamide (B1202270) Derivatives
CompoundConformationReference
This compoundsyn-synMalone et al., 1997 (as cited in nih.gov)
N,N'-diethyl-N,N'-diphenylpyridine-2,6-dicarboxamidesyn-anti nih.govnih.gov
N,N'-dimethyl-N,N'-diphenylpyridine-2,6-dicarboxamidesyn-antiFujiwara et al., 2008 (as cited in nih.gov)

Analysis of Spectroscopic Properties (e.g., TD-DFT for Photophysical Behavior)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the excited-state properties of molecules and predicting their photophysical behavior, including UV-visible absorption and emission spectra. nih.govnih.gov

For new derivatives of pyridine-2,6-dicarboxamide, TD-DFT can predict the electronic transitions and help in understanding their potential as functional materials, such as in sensors or as part of luminescent complexes. researchgate.net

Molecular Dynamics Simulations

Based on the available search results, there are no specific studies on Molecular Dynamics (MD) simulations for this compound. MD simulations could, however, provide valuable information on the conformational dynamics of the molecule in different solvent environments and its interactions with other molecules over time.

Molecular Orbital and Crystal Packing Calculations for Intermolecular Interactions

In the case of the related N,N'-diethyl-N,N'-diphenylpyridine-2,6-dicarboxamide, the crystal structure reveals that the molecules are linked by weak C-H···O hydrogen bonds, which form a three-dimensional supramolecular network. nih.govnih.gov It is reasonable to infer that similar, though not identical, intermolecular interactions play a role in the crystal packing of this compound.

Hirshfeld surface analysis, often used in conjunction with crystallographic data, is a powerful tool for visualizing and quantifying intermolecular contacts within a crystal lattice. nih.gov This method allows for the calculation of the distribution of different types of intermolecular contacts, providing a detailed picture of the crystal packing. nih.govmdpi.com For pyridine-dicarboxamide derivatives, the primary interactions typically involve intermolecular hydrogen bonds. nih.gov

Molecular orbital calculations, as part of DFT studies, provide the basis for understanding these intermolecular interactions from an electronic perspective. The distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can indicate the regions of the molecule that are likely to act as electron donors and acceptors, respectively, in intermolecular interactions. electrochemsci.org

Electron Density Distribution Analysis

The analysis of electron density distribution in a molecule offers profound insights into its chemical bonding and reactivity. The total electron density distribution is a physical property that can be calculated using methods like DFT. researchgate.net

While no studies employing the Intermediate Neglect of Differential Overlap (INDO) method for this compound were found, DFT calculations are routinely used to analyze electron density. The molecular electrostatic potential (MEP) map, which is plotted on top of the total electron density surface, is particularly useful for identifying the electrophilic and nucleophilic sites of a molecule. electrochemsci.orgnih.gov Regions of negative electrostatic potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. electrochemsci.orgnih.gov

For pyridine derivatives, DFT studies have shown how substituents can alter the electron density on the pyridine nitrogen, thereby influencing its ability to coordinate with metal ions. researchgate.net Such analyses are crucial for the rational design of ligands for specific applications in coordination chemistry.

Advanced Applications of 2 N,6 N Diphenylpyridine 2,6 Dicarboxamide in Chemical Science

Catalytic Applications

The pyridine-2,6-dicarboxamide unit is a privileged scaffold in coordination chemistry, serving as a tridentate ligand that can form stable complexes with a variety of metal ions. nih.govrsc.orgresearchgate.net This property is central to its use in catalysis, where the metal-ligand complex acts as the active catalytic species. The phenyl groups in 2-N,6-N-diphenylpyridine-2,6-dicarboxamide can influence the steric and electronic properties of the resulting metal complexes, thereby modulating their catalytic activity and selectivity.

Ligands in Organic Transformations (e.g., Alkene Dihydroxylation, Allylic Oxidation)

The pyridine-2,6-dicarboxamide framework is instrumental in designing ligands for various organic transformations. While specific studies detailing the use of the unsubstituted this compound in alkene dihydroxylation and allylic oxidation are not prominent, the core structure is vital in related catalytic systems.

Alkene Dihydroxylation: This process, which converts alkenes into vicinal diols, is a fundamental reaction in organic synthesis. Typically, this transformation is catalyzed by metal oxides like osmium tetroxide (OsO₄) or permanganates. libretexts.orgyoutube.comyoutube.com The reaction proceeds via a concerted syn-addition mechanism, often involving a cyclic metal ester intermediate. libretexts.orgyoutube.com Ligands can be used to modulate the reactivity and enantioselectivity of these catalysts. The pyridine-dicarboxamide scaffold can serve as a ligand to create a specific coordination environment around a metal center, influencing the stereochemical outcome of the dihydroxylation reaction.

Allylic Oxidation: The oxidation of the allylic C-H bond in alkenes to form, for example, α,β-unsaturated enones, is another important transformation. This reaction is often catalyzed by copper complexes. The pyridine-dicarboxamide ligand can support copper(II) centers, which, upon activation, can perform the key step of allylic hydrogen atom abstraction to initiate the oxidation process.

Mimics of Metalloenzyme Active Sites (e.g., Nitrile Hydratase Analogs)

A significant application of the pyridine-2,6-dicarboxamide scaffold is in the development of synthetic mimics of metalloenzyme active sites. rsc.orgresearchgate.net Nitrile hydratases (NHases) are metalloenzymes that catalyze the hydration of nitriles to amides with high efficiency and selectivity. nih.govnih.gov These enzymes feature a non-heme iron(III) or non-corrin cobalt(III) ion in their active site, coordinated by nitrogen and sulfur atoms from amino acid residues.

Researchers have synthesized functional mimics of the NHase active site by using pyridine-2,6-dicarboxylic acid as a core scaffold. nih.govnih.gov By attaching amino acids like L-cysteine or L-penicillamine to the dicarboxamide framework, pentadentate ligands are created that replicate the coordination environment of the native enzyme. nih.gov These synthetic complexes, particularly those with cobalt(III), have demonstrated the ability to hydrate (B1144303) nitriles such as acetonitrile (B52724) and benzonitrile (B105546) to their corresponding amides. nih.gov This research highlights the critical role of the pyridine-2,6-dicarboxamide core in positioning the necessary coordinating groups to achieve biomimetic catalytic activity.

Heterogeneous and Homogeneous Catalysis

The versatility of the this compound framework allows for its potential use in both homogeneous and heterogeneous catalysis.

Homogeneous Catalysis: In homogeneous catalysis, the catalyst exists in the same phase as the reactants. Soluble metal complexes of pyridine-dicarboxamide derivatives can act as effective homogeneous catalysts. For instance, ruthenium(II) complexes incorporating pyridine-2,6-dicarboxamide-based ligands have been shown to be effective catalysts for the transfer hydrogenation of ketones.

Heterogeneous Catalysis: Heterogeneous catalysts operate in a different phase from the reactants, which simplifies catalyst recovery and recycling—a key principle of green chemistry. mdpi.com The this compound ligand can be incorporated into solid supports, such as polymers or inorganic materials like zeolites, to create heterogeneous catalysts. youtube.com This immobilization can prevent the leaching of the metal catalyst, enhance stability, and allow for continuous flow processes. mdpi.com For example, zeolite-supported osmium has been used for syn-dihydroxylation, demonstrating a method to heterogenize a catalyst system. youtube.com

Chemical Sensing and Chemoresponsive Materials

The ability of the pyridine-2,6-dicarboxamide scaffold to act as a pincer-like chelator for specific analytes makes it an excellent platform for developing chemical sensors. researchgate.net The interaction between the ligand and an analyte, such as a metal ion, can be designed to produce a measurable optical signal, like a change in color or fluorescence.

Fluorescent Sensors for Ions and Protons

Derivatives of pyridine-2,6-dicarboxamide have been successfully developed as fluorescent sensors for various metal ions. The binding of a target ion within the dicarboxamide cavity can significantly alter the electronic properties of the molecule, leading to either fluorescence quenching ("turn-off") or enhancement ("turn-on").

For instance, a sensor based on a pyridine-2,6-dicarboxamide core functionalized with mercapto-thiadiazole groups (N2, N6-bis(5-Mercapto-1,3,4-thiadiazol-2-yl)pyridine-2,6-dicarboxamide) has been shown to be a highly sensitive and selective fluorescent probe for iron(III) and mercury(II) ions in aqueous buffer solutions. The binding of these ions to the ligand results in a distinct change in its fluorescence emission, allowing for their quantitative detection at micromolar concentrations.

Colorimetric and Fluorescent Detection Methodologies

The chelation of metal ions by pyridine-2,6-dicarboxamide-based ligands can also induce a change in the absorption of visible light, enabling colorimetric detection that is often visible to the naked eye. This provides a simple and rapid method for screening.

The table below summarizes the performance of several pyridine-2,6-dicarboxamide-based sensors for different metal ions, showcasing the colorimetric and fluorescent responses.

Sensor Derivative NameTarget Ion(s)Detection Method(s)Observable ChangeLimit of Detection (LOD)
N2,N6-bis(5-Mercapto-1,3,4-thiadiazol-2-yl)pyridine-2,6-dicarboxamide Fe³⁺, Hg²⁺Colorimetric & FluorescentPale yellow to pink color; Fluorescence quenching0.49 µM (Fe³⁺), 0.0066 µM (Hg²⁺)
Pyridine-2,6-dicarboxamide with amino thiazole (B1198619) side groups researchgate.netdntb.gov.uaCu²⁺Colorimetric & FluorogenicChange in color; Fluorogenic responseNot specified

These methodologies rely on principles like photoinduced electron transfer (PET) or charge-transfer transitions that are modulated by the binding of the analyte. The design of the sensor, including the choice of phenyl or other aromatic side groups, can be tailored to achieve high selectivity for a specific target ion over other potentially interfering species. researchgate.net

Materials Science Applications

The inherent structural and electronic properties of the this compound framework make it a valuable component in the design of sophisticated materials. Its ability to engage in strong hydrogen bonding, coordinate with metal ions, and participate in π-stacking interactions allows for its incorporation into a variety of functional materials, from semiconductors to dynamic, responsive polymers.

The pyridine-2,6-dicarboxamide core is a subject of significant interest for creating functional optical and electronic materials. nih.gov Pyridine-based structures are known to be electron-deficient, making them suitable for use as electron-transporting materials (ETMs) in organic electronic devices. rsc.org The frontier energy levels (HOMO/LUMO) of these derivatives can be tuned by modifying the aromatic groups attached to the core, which allows for the optimization of charge injection and transport properties. rsc.org

Furthermore, this scaffold is highly effective in the design of luminescent materials, particularly through the formation of metal complexes. The pyridine-2,6-dicarboxamide unit can act as a chelating ligand that sensitizes the luminescence of metal ions, such as lanthanides. For instance, the related pyridine-2,6-dicarboxylic acid has been shown to be an efficient antenna for sensitizing Europium(III) emission. rsc.org In such a system, the organic ligand absorbs light energy and transfers it to the metal center, which then emits light at its own characteristic wavelength. This process, known as the "antenna effect," is crucial for developing highly luminescent materials for applications like lighting and bio-imaging. The complex formed between sodium, europium, and pyridine-2,6-dicarboxylic acid demonstrated potential as a liquid laser medium. rsc.org While uncoordinated pyridine-2,6-dicarboxamide derivatives may not be fluorescent, their complexation with metals or boron can inhibit non-radiative decay pathways and "switch on" strong luminescence. nih.gov

The this compound structure possesses conformational flexibility that can be harnessed for the development of molecular switches. The orientation of the two amide groups relative to the central pyridine (B92270) nitrogen can vary, leading to different isomers. Research on the closely related N,N'-diethyl-N,N'-diphenylpyridine-2,6-dicarboxamide has shown that the molecule can adopt a syn-anti conformation, where one amide nitrogen is on the same side as the pyridine nitrogen and the other is on the opposite side. osti.govmdpi.com This is in contrast to the syn-syn conformation observed in N,N'-diphenylpyridine-2,6-dicarboxamide itself. osti.gov

This conformational isomerism is defined by the torsion angles within the molecule. In the crystal structure of N,N'-diethyl-N,N'-diphenylpyridine-2,6-dicarboxamide, two independent molecules were found, each with minor but distinct conformational differences, highlighting the shallow energy barrier between these states. osti.govmdpi.com This ability to exist in and potentially switch between well-defined spatial arrangements upon application of an external stimulus (such as light, heat, or a chemical signal) is the fundamental principle of a molecular switch. Such a switch could, in theory, alter the material's properties, such as its ability to bind a metal ion or its optical response, paving the way for molecular-level devices and sensors.

Table 1: Conformational Data for N,N'-diethyl-N,N'-diphenylpyridine-2,6-dicarboxamide Isomers osti.gov

ParameterMolecule 1Molecule 2
Conformation Type syn-antisyn-anti
Npyridine—C—C—Namide Torsion Angle 1 -44.9 (3)°43.5 (3)°
Npyridine—C—C—Namide Torsion Angle 2 136.0 (2)°-131.1 (2)°

This interactive table presents the distinct torsion angles for the two independent molecules found in the crystal structure, demonstrating the conformational isomerism.

A highly promising application of the pyridine-2,6-dicarboxamide scaffold is in the creation of self-healing polymers. noctiluca.eu This functionality is achieved by incorporating the ligand into a polymer backbone, such as polydimethylsiloxane (B3030410) (PDMS), and then crosslinking the polymer chains using metal ions. rsc.org The pyridine-2,6-dicarboxamide unit acts as a multidentate ligand, using its nitrogen and oxygen atoms to coordinate with metal ions like Nickel(II), Cobalt(II), Iron(II), or Zinc(II). nih.govrsc.orgresearchgate.net

These metal-ligand coordination bonds are dynamic and reversible. When the material is damaged (e.g., cut or scratched), these bonds can break. However, they have the ability to reform autonomously at ambient conditions, allowing the material to repair the damage and recover its mechanical integrity. rsc.orgresearchgate.net Research on a self-healing material made from a nickel(II)-2,6-pyridinedicarboxamide-co-polydimethylsiloxane complex (NiPyPDMS) demonstrated healing efficiencies of 70-90% over a period of 1 to 3 days at room temperature. rsc.org The design of these materials is part of a broader strategy in materials science that uses dynamic non-covalent interactions to create robust, stretchable, and healable "metallopolymers" for applications in flexible electronics and soft robotics. noctiluca.euresearchgate.netnih.gov

The pyridine-2,6-dicarboxamide framework and its derivatives are strong candidates for use in Organic Light-Emitting Diodes (OLEDs), particularly as host materials in the emissive layer (EML). rsc.orgktu.edu In an OLED, the host material forms a matrix for a small amount of a guest emitter (dopant) where light is generated. researchgate.net For high efficiency, the host material must have a higher triplet energy (T₁) than the guest emitter to ensure that energy is effectively transferred to the dopant without being lost or quenched. noctiluca.eu

Table 2: Performance of Selected OLEDs Utilizing Pyridine-Based Host or Transport Materials

Device TypeHost/Transport MaterialMax. External Quantum Efficiency (EQE)Max. Current Efficiency (CE)Ref.
Green Phosphorescent OLED3-CzDPz (pyrazole/carbazole)29.0%91.2 cd/A econstor.eu
Blue Phosphorescent OLEDm-CzDPz (pyrazole/carbazole)26.8%48.3 cd/A econstor.eu
Green TADF-OLEDm-CzPym (pyrimidine/carbazole)31.5%100.2 cd/A noctiluca.eu
Blue OLED (Spin-coated)2,6-pyridine based ETM>14.0%- ktu.edu
Green OLED (Solution-processed)Py-Br (pyrene/pyridine HTM)9%22.4 cd/A nih.gov

This interactive table summarizes the performance metrics of various OLEDs that incorporate pyridine-based compounds, demonstrating their effectiveness in achieving high efficiencies.

Extraction and Separation Technologies

Pyridine-dicarboxamide compounds have well-documented properties as potent extractive agents for metal ions. osti.gov The structure, containing both nitrogen and oxygen donor atoms in a pre-organized arrangement around the pyridine ring, allows for the strong and often selective chelation of metal cations. nih.govktu.edu

Studies have demonstrated the ability of N,N'-diphenylpyridine-2,6-dicarboxamide and its derivatives to bind and extract various divalent metal cations, including copper(II), nickel(II), zinc(II), and lead(II), from solutions. ktu.edu The formation of these metal complexes can be detected through spectroscopic methods. ktu.edu This capability is valuable for applications in hydrometallurgy for metal recovery, in environmental remediation for the removal of toxic heavy metals, and in analytical chemistry for sensing and separation.

Beyond ion extraction, these ligands are used to construct coordination polymers (CPs) for separation applications. When 2,6-pyridinedicarboxamide-based ligands are reacted with metal ions like zinc or silver, they can self-assemble into one-dimensional polymeric chains. These materials can have porous structures and have shown good selective adsorption of methanol (B129727) vapor over other gases, demonstrating their potential for use in gas and vapor separation technologies.

Mechanistic Aspects of Biological Interactions Involving 2 N,6 N Diphenylpyridine 2,6 Dicarboxamide

Insights into Potential Antimicrobial and Anti-inflammatory Mechanisms

The pyridine-2,6-dicarboxamide scaffold is a versatile platform for the development of bioactive compounds. Research into its derivatives has provided valuable insights into their potential antimicrobial and anti-inflammatory mechanisms.

Antimicrobial Mechanisms:

Derivatives of pyridine-2,6-dicarboxamide have demonstrated significant antimicrobial properties, particularly against Gram-positive bacteria. A proposed mechanism of action involves the disruption of the bacterial cell wall. nih.gov Studies on related pyridine-2,6-dicarboxamide ligands and their metal complexes have shown robust antibacterial activity against pathogenic strains such as Staphylococcus aureus, including methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) variants. nih.gov Advanced imaging techniques like scanning electron microscopy (SEM) and atomic force microscopy (AFM) have suggested that these compounds lead to alterations in cell morphology, consistent with cell wall damage. nih.gov Furthermore, live/dead fluorescence studies have confirmed the efficacy of these compounds in compromising the integrity of bacterial membranes. nih.gov

The antimicrobial activity of pyridine (B92270) derivatives can be influenced by various structural modifications. The introduction of different functional groups can modulate their potency and spectrum of activity. mdpi.com For instance, some pyridine compounds have shown promising activity against a range of bacterial and fungal pathogens. mdpi.com

Anti-inflammatory Mechanisms:

The anti-inflammatory potential of compounds structurally related to 2-N,6-N-diphenylpyridine-2,6-dicarboxamide has also been investigated. One of the proposed mechanisms for the anti-inflammatory effect of certain pyridine derivatives is their ability to chelate iron. nih.gov Iron is a crucial cofactor for enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase. nih.gov By sequestering iron, these compounds may inhibit the activity of these pro-inflammatory enzymes, thereby reducing the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov

Studies on derivatives of 3-hydroxy pyridine-4-one have shown that their anti-inflammatory effects may be linked to their iron-chelating properties. nih.gov Additionally, research on imidazo[1,2-a]pyridine (B132010) carboxylic acid derivatives has demonstrated their ability to reduce inflammation in animal models, with suggestions of COX inhibition as a possible mechanism. researchgate.net The anti-inflammatory activity of some pyridine-based hydrazides is thought to occur via the inhibition of protein denaturation, a key aspect of the inflammatory response. acs.org

Table 1: Investigated Biological Activities of Pyridine-2,6-dicarboxamide Derivatives and Related Compounds

Compound ClassInvestigated ActivityProposed MechanismKey Findings
Pyridine-2,6-dicarboxamide proligands and their Cu(II)/Zn(II) complexesAntimicrobialCell wall disruptionEffective against S. aureus (including MRSA and VRSA) and resistant enterococcus strains. nih.gov
3-hydroxy pyridine-4-one derivativesAnti-inflammatoryIron chelation, inhibition of pro-inflammatory enzymes (COX, lipoxygenase)Significant anti-inflammatory activity in animal models. nih.gov
Imidazo[1,2-a]pyridine carboxylic acid derivativesAnti-inflammatoryCyclooxygenase (COX) inhibitionReduced inflammation in in-vivo models with less gastric damage compared to standard drugs. researchgate.net
Pyridine-based hydrazidesAnti-inflammatoryInhibition of protein denaturationShowed varying degrees of inhibition of bovine serum albumin denaturation. acs.org

Molecular Interactions with Biological Targets: Hydrogen Bonding and π-Stacking

The biological activity of this compound is intrinsically linked to its ability to form non-covalent interactions with biological macromolecules. Hydrogen bonding and π-stacking are two critical interactions that govern its binding to target sites.

Hydrogen Bonding:

The molecular structure of this compound features several hydrogen bond donors (the N-H groups of the amide linkages) and acceptors (the oxygen atoms of the carbonyl groups and the nitrogen atom of the pyridine ring). These functional groups can engage in hydrogen bonding with amino acid residues in the active sites of enzymes or with the polar head groups of lipids in cell membranes.

Crystallographic studies of a closely related compound, N,N'-diethyl-N,N'-diphenyl-pyridine-2,6-dicarboxamide, reveal the formation of weak C-H···O hydrogen bonds that link the molecules into a three-dimensional supramolecular network in the solid state. This demonstrates the propensity of the pyridine-dicarboxamide core to participate in such interactions, which are also crucial in a biological context for stabilizing ligand-receptor complexes.

π-Stacking:

The aromatic nature of the central pyridine ring and the two phenyl substituents in this compound allows for significant π-stacking interactions. These interactions occur when the planar aromatic rings of the compound stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan in proteins, or with the nucleobases of DNA and RNA.

Derivatives of pyridine-2,6-dicarboxamide have been identified as effective G-quadruplex stabilizers. G-quadruplexes are secondary structures found in nucleic acids that are rich in guanine (B1146940). The stabilizing effect of these compounds is attributed to the π-stacking interactions between the planar aromatic surfaces of the ligand and the guanine tetrads of the G-quadruplex. This interaction can modulate gene expression and other cellular processes, highlighting the importance of π-stacking in the biological activity of this class of compounds.

Enzyme Inhibition Studies and Active Site Targeting (e.g., NDM-1 Inhibition)

A significant area of research for pyridine-2,6-dicarboxamide derivatives is their potential as enzyme inhibitors, particularly in the context of combating antibiotic resistance. The emergence of metallo-β-lactamases (MBLs), such as New Delhi metallo-β-lactamase-1 (NDM-1), poses a major threat to the efficacy of β-lactam antibiotics. nih.gov

NDM-1 is a zinc-dependent enzyme that can hydrolyze a broad spectrum of β-lactam antibiotics, rendering them ineffective. libretexts.org The active site of NDM-1 contains one or two zinc ions that are essential for its catalytic activity. libretexts.orgresearchgate.net Compounds that can chelate these zinc ions or otherwise interact with the active site are potential inhibitors of NDM-1.

Derivatives of dipicolinic acid (pyridine-2,6-dicarboxylic acid), the parent acid of this compound, have been investigated as NDM-1 inhibitors. These studies have provided valuable structure-activity relationship (SAR) data. It has been shown that while dipicolinic acid itself can chelate the zinc ions from the NDM-1 active site, certain derivatives can form a stable ternary complex with the enzyme and its zinc ions. This mode of inhibition is often more effective and selective.

The development of inhibitors based on the pyridine-2,6-dicarboxamide scaffold is a promising strategy to restore the activity of existing β-lactam antibiotics against resistant bacteria. Quantitative structure-activity relationship (QSAR) studies have highlighted the importance of nitrogen-containing features, sulfur-containing substructures, and aromatic features for NDM-1 inhibitory activity. nih.gov

Table 2: Research on NDM-1 Inhibition by Related Compounds

Inhibitor ClassKey Structural FeaturesMechanism of InhibitionSignificance
Dipicolinic acid derivativesPyridine-2,6-dicarboxylic acid scaffoldFormation of a stable ternary complex (NDM-1:Zn(II):inhibitor)Potential to restore the efficacy of β-lactam antibiotics against NDM-1 producing bacteria.
General NDM-1 inhibitorsNitrogen- and sulfur-containing substructures, aromatic featuresInteraction with active site residues and chelation of zinc ionsProvides guidelines for the design of novel and more potent NDM-1 inhibitors. nih.gov

Applications in Fluorescent Imaging Methodologies at the Cellular Level

The inherent photophysical properties of the pyridine ring system make pyridine-2,6-dicarboxamide derivatives attractive candidates for the development of fluorescent probes for cellular imaging. Fluorescent probes are invaluable tools in biomedical research, allowing for the visualization and tracking of specific molecules and processes within living cells.

Derivatives of pyridine-2,6-dicarboxylic acid have been shown to form highly luminescent complexes with lanthanide ions, such as terbium (Tb³⁺). nih.govresearchgate.net These complexes exhibit strong, long-lived fluorescence, making them suitable for applications in time-resolved fluorescence imaging, which can reduce background interference from autofluorescence in biological samples. The pyridine-dicarboxamide scaffold can act as an "antenna," absorbing light and efficiently transferring the energy to the chelated lanthanide ion, which then emits its characteristic light. nih.gov

Furthermore, pyridine-based fluorescent sensors have been developed for the detection of biologically important metal ions like Fe³⁺ and Hg²⁺. These sensors often work through a "turn-off" or "turn-on" fluorescence mechanism upon binding to the target ion. Such probes can be used to monitor the levels and distribution of these ions within cells, which is crucial for understanding cellular physiology and pathology.

Pyridine-pyrazole based fluorescent sensors have also been successfully employed for imaging cancer cells. rsc.org These probes can selectively accumulate in cancer cells and emit a fluorescent signal, enabling their visualization under a microscope. While the specific application of this compound in cellular imaging has not been extensively reported, the promising results from related compounds suggest its potential in this field. Its structural features could be modified to enhance its fluorescent properties and to introduce targeting moieties for specific cellular components or biomarkers.

Future Perspectives and Emerging Research Directions for 2 N,6 N Diphenylpyridine 2,6 Dicarboxamide

Exploration of Novel Synthetic Pathways and Functionalization Strategies

The future development of materials and applications based on 2-N,6-N-diphenylpyridine-2,6-dicarboxamide hinges on the continued exploration of innovative synthetic methodologies and functionalization techniques. While traditional synthesis often involves the condensation of 2,6-pyridinedicarbonyl dichloride with corresponding anilines, researchers are increasingly investigating more efficient and versatile routes. mdpi.comnih.govnih.gov

A primary focus is the development of one-pot or multicomponent reactions to streamline the synthesis of complex derivatives. These approaches aim to reduce reaction steps, improve yields, and allow for greater molecular diversity. Furthermore, the functionalization of the pyridine (B92270) and phenyl rings is a key area of exploration. Introducing various substituents onto these rings can profoundly alter the electronic properties, solubility, and coordination behavior of the molecule. For instance, the synthesis of novel multifunctional pyridine-2,6-dicarboxylic acid derivatives has been achieved through the hydrolysis of esters coupled to bis-halo-hydrocarbons, expanding the library of available building blocks. researchgate.net

Strategies for creating advanced materials often involve the incorporation of this pyridine-dicarboxamide unit into larger polymeric or supramolecular structures. The synthesis of coordination polymers using pyridine-tricarboxylate ligands, derived from functionalized pyridine-2,6-dicarboxylic acids, demonstrates a pathway to novel materials with diverse topologies and properties. mdpi.com The ability to precisely control the functionalization of the core scaffold is paramount for the rational design of next-generation materials. mdpi.comresearchgate.net

Design of Advanced Multifunctional Materials and Multi-channel Sensors

The unique structural and coordination properties of this compound make it an exceptional candidate for the development of advanced multifunctional materials and sophisticated sensors. The pyridine-2,6-dicarboxamide scaffold is a well-established chelating agent for a variety of metal cations and anions, a property that is being actively exploited in the design of novel sensors. mdpi.comresearchgate.net

Future research is geared towards creating multi-channel sensors capable of detecting multiple analytes simultaneously. This can be achieved by incorporating different recognition sites onto the main scaffold or by utilizing the nuanced changes in the spectroscopic or electrochemical properties of its metal complexes upon binding to different guests. For example, derivatives of pyridine-2,6-dicarboxamide have been investigated as fluorescent sensors for anions and as stabilizers for G-quadruplex DNA, which can also function as sensing platforms. nih.govchemmix.edu.pl

The development of organogelators based on pyridine-dicarboxamide derivatives represents another promising avenue for creating smart materials. researchgate.net These materials can respond to external stimuli such as temperature or the presence of specific ions, leading to applications in areas like controlled release and environmental remediation. The formation of metallo-supramolecular assemblies further expands the possibilities, allowing for the construction of complex, ordered structures with tailored functions. researchgate.netresearchgate.net

Development of Next-Generation Catalytic Systems

The ability of the pyridine-2,6-dicarboxamide framework to form stable complexes with a wide range of transition metals has positioned it as a privileged ligand in the development of next-generation catalytic systems. researchgate.netrsc.org The rigid tridentate coordination pocket can stabilize metal centers in various oxidation states and geometries, enabling a diverse array of catalytic transformations.

Current and future research focuses on designing catalysts with enhanced activity, selectivity, and stability. This involves the strategic functionalization of the ligand to fine-tune the electronic and steric environment of the metal center. For instance, copper(II) complexes of pyridine-2,6-dicarboxamide derivatives have been explored as catalysts in reactions such as carbene and nitrene transfers. chemmix.edu.pl Furthermore, coordination polymers based on related pyridine-carboxylate ligands have shown catalytic activity in important organic reactions like the Henry and Knoevenagel condensations. mdpi.comacs.org

A significant emerging direction is the development of catalysts for environmentally benign processes, such as the conversion of carbon dioxide into valuable chemicals. Coordination complexes based on similar pyridine-containing ligands have been shown to be effective catalysts for the synthesis of propylene (B89431) carbonates from CO2 and epoxides. mdpi.com The versatility of the this compound scaffold suggests its potential in designing catalysts for a wide spectrum of organic transformations. researchgate.netrsc.org

Deeper Mechanistic Understanding of Biological and Supramolecular Interactions

A thorough understanding of the fundamental interactions of this compound at the molecular level is crucial for the rational design of new functional systems. Research in this area is increasingly focused on elucidating the intricate details of its supramolecular and biological interactions.

In the biological realm, derivatives of pyridine-2,6-dicarboxamide have shown promise as antibacterial agents and as molecules that can interact with and stabilize specific DNA structures like G-quadruplexes. mdpi.comnih.govnih.govresearchgate.net A key future challenge is to gain a deeper mechanistic understanding of these biological activities. This will involve detailed studies on how these compounds interact with their biological targets, their mechanism of action at a cellular level, and their structure-activity relationships. Such knowledge is essential for the development of new therapeutic agents with improved efficacy and selectivity. nih.gov

Computational Design and Prediction of Novel this compound Derivatives

Computational chemistry and molecular modeling are becoming indispensable tools in the quest for novel this compound derivatives with tailored properties. In silico methods allow for the rapid screening of virtual libraries of compounds, predicting their physicochemical properties, and simulating their interactions with various targets, thereby accelerating the design and discovery process. researchgate.net

Density Functional Theory (DFT) calculations are being employed to investigate the electronic structure, reactivity, and spectroscopic properties of these molecules and their metal complexes. mdpi.comnih.gov This theoretical insight is invaluable for understanding reaction mechanisms and for designing more efficient catalysts. Molecular dynamics (MD) simulations provide a dynamic picture of how these molecules behave in different environments, such as in solution or when interacting with biological macromolecules like DNA or proteins. nih.gov This is particularly important for understanding the binding modes and affinities of potential drug candidates.

Future research will likely see an increased integration of machine learning and artificial intelligence with these computational methods. This will enable the development of predictive models for a wide range of properties, from catalytic activity to biological efficacy, based on the molecular structure. Such a data-driven approach will significantly enhance the ability to rationally design and optimize novel this compound derivatives for specific applications. cmjpublishers.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways and characterization methods for 2-N,6-N-diphenylpyridine-2,6-dicarboxamide?

  • Synthesis : The compound can be synthesized via multi-step reactions, typically starting with pyridine-2,6-dicarboxylic acid derivatives. Key steps include amidation using phenylamine under coupling agents like HATU or EDC in anhydrous solvents (e.g., DMF). Intermediate purification via column chromatography is critical .
  • Characterization : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm the aromatic and amide proton environments. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (≥98% purity) ensures product integrity .

Q. How should solubility and storage conditions be optimized for experimental reproducibility?

  • Solubility : The compound is sparingly soluble in aqueous buffers but dissolves in DMSO (10 mM stock recommended). Co-solvents like ethanol (5–10%) can enhance solubility in biological assays .
  • Storage : Store lyophilized powder at -80°C for long-term stability. Stock solutions in DMSO are stable for 3–6 months at -20°C if protected from moisture and light .

Q. What analytical techniques are essential for assessing purity and structural integrity?

  • Purity : Use reverse-phase HPLC with a C18 column (UV detection at 254 nm). A single peak with >98% area confirms purity .
  • Structural Confirmation : X-ray crystallography or 2D NMR (e.g., NOESY) resolves stereochemical ambiguities. FT-IR verifies amide bond formation (C=O stretch at ~1650–1700 cm1^{-1}) .

Advanced Research Questions

Q. How can computational methods improve synthesis optimization and reaction design?

  • Reaction Path Modeling : Apply density functional theory (DFT) to simulate transition states and predict reaction kinetics. Tools like Gaussian or ORCA optimize coupling reactions and minimize byproducts .
  • Machine Learning : Train models on existing reaction datasets (e.g., PubChem) to predict solvent compatibility, catalyst efficiency, and yield under varying conditions .

Q. How should researchers resolve contradictions in binding affinity data across studies?

  • Experimental Design : Standardize assay conditions (e.g., buffer pH, ionic strength) to minimize variability. Use isothermal titration calorimetry (ITC) for direct thermodynamic measurements .
  • Data Analysis : Apply statistical methods (e.g., ANOVA) to identify outliers. Cross-validate with orthogonal techniques like surface plasmon resonance (SPR) or fluorescence polarization .

Q. What strategies elucidate structure-activity relationships (SAR) for biological targets?

  • Analog Synthesis : Modify substituents on the phenyl or pyridine rings to probe steric/electronic effects. For example, introduce electron-withdrawing groups (e.g., -NO2_2) to assess impact on binding .
  • In Silico Docking : Use AutoDock or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Validate predictions with mutagenesis studies on key binding residues .

Key Notes

  • Contradictions : Variability in solubility reports may arise from differing solvent grades or hydration states. Always verify batch-specific COAs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.